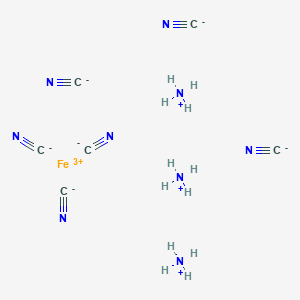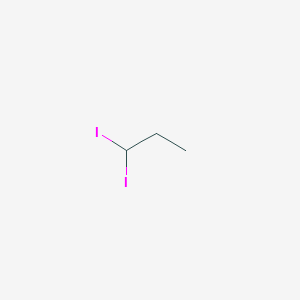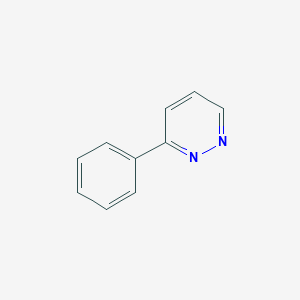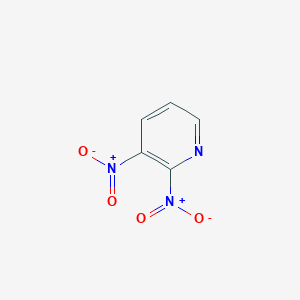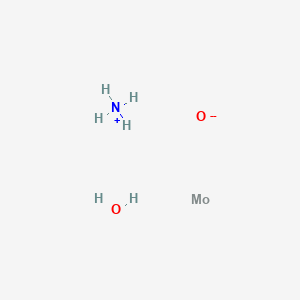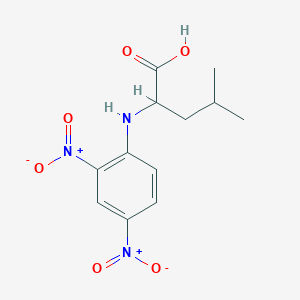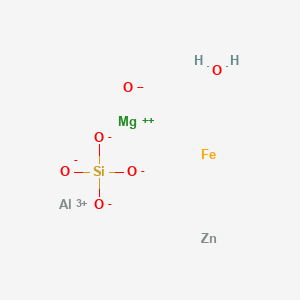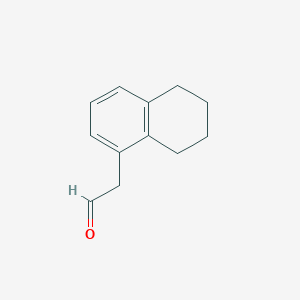
1-Naphthaleneacetaldehyde, 5,6,7,8-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetaldehyde, 5,6,7,8-tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as tetralin aldehyde, and it is a colorless liquid with a distinct odor. Tetralin aldehyde has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of tetralin aldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Tetralin aldehyde has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. Tetralin aldehyde has also been shown to inhibit the activation of various signaling pathways involved in cancer cell survival, including the PI3K/Akt and MAPK/ERK pathways.
生化学的および生理学的効果
Tetralin aldehyde has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Tetralin aldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent. However, the exact biochemical and physiological effects of tetralin aldehyde are still being studied, and further research is needed to fully understand its potential applications.
実験室実験の利点と制限
Tetralin aldehyde has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as an intermediate. However, tetralin aldehyde also has some limitations, including its toxicity and potential for environmental hazard. Therefore, proper safety precautions should be taken when handling tetralin aldehyde in lab experiments.
将来の方向性
There are several future directions for the study of tetralin aldehyde, including the synthesis of new derivatives with improved properties, the investigation of its potential as an anticancer agent, and the development of new applications in material science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of tetralin aldehyde, which may lead to the development of new therapeutic agents.
合成法
Tetralin aldehyde can be synthesized using various methods, including the oxidation of tetralin using potassium permanganate or chromium trioxide, the reduction of naphthalene using lithium aluminum hydride, and the oxidation of 1,2,3,4-tetrahydronaphthalene using potassium permanganate. The most commonly used method for the synthesis of tetralin aldehyde is the oxidation of tetralin using potassium permanganate. This method involves the reaction of tetralin with a solution of potassium permanganate in sulfuric acid, which results in the formation of tetralin aldehyde.
科学的研究の応用
Tetralin aldehyde has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Tetralin aldehyde is a versatile intermediate that can be used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. In medicinal chemistry, tetralin aldehyde has been studied for its potential as an anticancer agent, and it has been shown to inhibit the growth of various cancer cell lines. In material science, tetralin aldehyde has been used as a precursor for the synthesis of various polymers and resins.
特性
CAS番号 |
10484-23-8 |
|---|---|
製品名 |
1-Naphthaleneacetaldehyde, 5,6,7,8-tetrahydro- |
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,9H,1-2,4,7-8H2 |
InChIキー |
CIHPERNEECLJMM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
正規SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
その他のCAS番号 |
10484-23-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



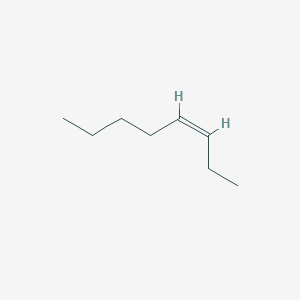

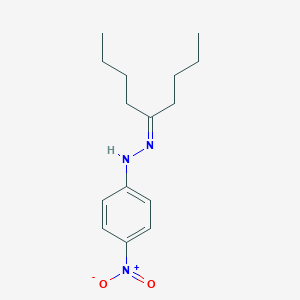

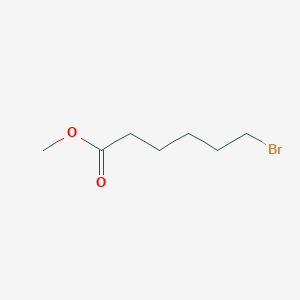
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)

